molecular formula C7H10ClNO B2800246 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride CAS No. 623580-00-7

3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride

Cat. No. B2800246
CAS RN: 623580-00-7
M. Wt: 159.61
InChI Key: XBGXAONDHMFSCO-OLQVQODUSA-N
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Description

3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride is a chemical compound with the molecular formula C7H10ClNO . It has a molecular weight of 159.62 . The IUPAC name for this compound is (1R,5S)-3-azabicyclo[3.2.0]heptane-3-carbonyl chloride .


Synthesis Analysis

The synthesis of 3-Azabicyclo[3.2.0]heptane derivatives has been studied extensively. One method involves a catalyst-free multistep reaction . The reaction was found to be highly diastereoselective, producing a highly strained 3-azabicyclo[3.2.0]heptane derivative . The reaction was run in dichloromethane (DCM) at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride is complex due to its bicyclic nature. The InChI code for this compound is 1S/C7H10ClNO/c8-7(10)9-3-5-1-2-6(5)4-9/h5-6H,1-4H2/t5-,6+ .


Chemical Reactions Analysis

The chemical reactions involving 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride are complex and involve multiple steps . The reaction mechanism was studied using DFT calculations in the solution phase . Two proposed mechanisms were studied, and it was found that the iminium ion, a relatively high energy species, is not the appropriate reaction intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride are determined by its molecular structure. It has a molecular weight of 159.62 . More detailed physical and chemical properties would require further experimental analysis.

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

3-Azabicyclo[3.2.0]heptanes have been developed as attractive building blocks in drug discovery. A study detailed a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes using common chemicals like benzaldehyde, allylamine, and cinnamic acid. This process involves intramolecular [2+2]-photochemical cyclization, highlighting its potential in pharmaceutical research (Denisenko et al., 2017).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of 1-azabicyclo[3.2.0]heptane-1-methyl chloride was determined using single crystal x-ray diffraction. This study provided insights into the structure of the compound, which can be crucial for understanding its chemical properties and potential applications (Majeste & Trefonas, 1968).

Synthesis of γ-Aminobutyric Acid Analogues

Researchers developed the synthesis of 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and derivatives as bicyclic analogues of γ-aminobutyric acid. This process, involving sensitized intermolecular [2+2] photocycloaddition, is significant for producing GABA analogues, which are important in neurochemistry (Petz & Wanner, 2013).

Synthesis of Bicyclic Amines

A variety of tris- and monoprotected derivatives with 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeletons were synthesized. This study offers valuable insights into the synthesis of these compounds, which can be useful in various chemical and pharmaceutical applications (Gensini et al., 2002).

Bridged Heterocyclic Nucleus in Epibatidine

A study focused on the structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring, a bridged heterocyclic nucleus found in epibatidine. The research on its hydrochloride salt form adds to the understanding of this compound's role in the bioactive molecule epibatidine (Britvin & Rumyantsev, 2017).

Photochemical Synthesis of Azabicycloheptanes

Research has been conducted on the photochemical synthesis of 3-azabicyclo[3.2.0]heptanes. This method, involving [2+2] photocycloaddition, facilitates the creation of functionalized 3-azabicyclo[3.2.0]heptanes, which are important in developing new pharmacological compounds (Skalenko et al., 2018).

Future Directions

The future directions for research on 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride could involve further exploration of its synthesis methods, reaction mechanisms, and potential applications. The high diastereoselectivity of its synthesis reaction suggests potential for use in the production of complex and densely functionalized molecules .

properties

IUPAC Name

3-azabicyclo[3.2.0]heptane-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c8-7(10)9-3-5-1-2-6(5)4-9/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGXAONDHMFSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CN(C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90664514
Record name 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

623580-00-7
Record name 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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